![molecular formula C17H12F2N2O2 B6580482 methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate CAS No. 1207030-81-6](/img/structure/B6580482.png)

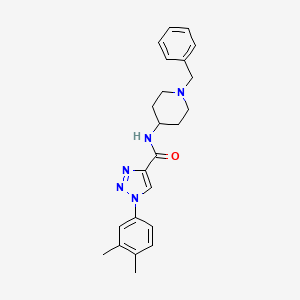

methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate” are not detailed in the available literature .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

Background: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread use due to its mild reaction conditions and functional group tolerance. The key to SM coupling lies in the transmetalation step, where boron reagents play a crucial role.

Application:- Methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate serves as an organoboron reagent in SM coupling reactions. Its stability, ease of preparation, and environmentally benign nature make it an attractive choice for this process .

Antiprotozoal Activity

Background: Quinoline derivatives have been investigated for their antiprotozoal properties. These compounds exhibit potential against pathogenic parasites.

Application:- Methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate derivatives have shown antiprotozoal activity against the pathogenic parasite Toxoplasma gondii .

Antifungal Properties

Background: Novel quinoline derivatives are also explored for their antifungal potential.

Application:- In vitro screening of putative pyrrolo[1,2-a]quinoline derivatives revealed promising antifungal properties. These compounds were evaluated against Candida albicans pathogenic proteins, including secreted aspartic protease 3 (SAP3), surface protein β-glucanase, and sterol 14-alpha demethylase .

Synergistic Anti-Inflammatory and Antibacterial Activities

Background: Functionalized quinolines often exhibit diverse biological activities.

Application:- Methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate demonstrated synergistic anti-inflammatory, antiproliferative, and antibacterial effects .

Agrochemical Applications

Background: Quinoline derivatives find utility in agrochemical research.

Application:- While specific studies on this compound are limited, it’s worth exploring its potential in agrochemical formulations .

Synthetic Routes and Medicinal Chemistry

Background: Quinolines are valuable scaffolds in medicinal chemistry.

Application:- Methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate can serve as a starting point for designing novel bioactive molecules. Its synthetic accessibility makes it interesting for further exploration .

Safety and Hazards

Orientations Futures

Given the limited information available on “methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. Additionally, given the biological activity of many quinoline derivatives, it would be interesting to explore the potential biological activity of this compound .

Mécanisme D'action

Target of Action

The primary target of “methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate” is currently unknown. This compound is a quinoline derivative, and quinolines have been found to interact with a variety of biological targets, including DNA gyrase and topoisomerase IV, which are essential enzymes in bacterial DNA replication . .

Mode of Action

Without specific information on the target of “methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate”, it’s challenging to provide a detailed explanation of its mode of action. Quinoline derivatives are known to interact with their targets through various mechanisms, such as intercalation into dna or inhibition of enzyme activity . The exact mechanism would depend on the specific target and the chemical structure of the compound.

Biochemical Pathways

Quinoline derivatives have been reported to affect various biochemical pathways, depending on their specific targets . For instance, if the compound targets DNA gyrase, it would affect the DNA replication pathway in bacteria .

Result of Action

If we consider the potential targets and modes of action discussed above, the compound could potentially interfere with dna replication in bacteria, leading to bacterial death .

Action Environment

The action, efficacy, and stability of “methyl 4-[(3,4-difluorphenyl)amino]quinoline-2-carboxylate” can be influenced by various environmental factors. These factors include pH, temperature, presence of other substances, and the specific biological environment within the organism. For instance, the compound’s stability could be affected by the pH of the environment, and its efficacy could be influenced by the presence of other substances that compete for the same target .

Propriétés

IUPAC Name |

methyl 4-(3,4-difluoroanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O2/c1-23-17(22)16-9-15(11-4-2-3-5-14(11)21-16)20-10-6-7-12(18)13(19)8-10/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGPSAJZGAWZGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2C(=C1)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6580399.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6580400.png)

![ethyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6580410.png)

![7-methyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6580412.png)

![N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B6580439.png)

![4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B6580449.png)

![3-(2-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B6580451.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(2-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B6580458.png)

![5-(4-fluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B6580473.png)

![N-(4-bromophenyl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide](/img/structure/B6580477.png)

![methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6580492.png)

![3-benzyl-6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6580498.png)